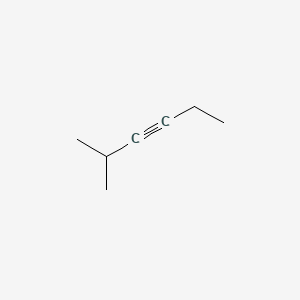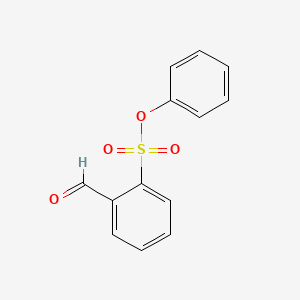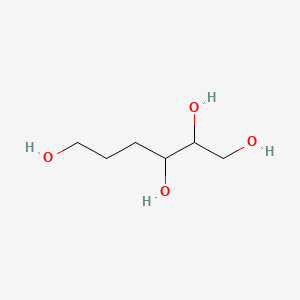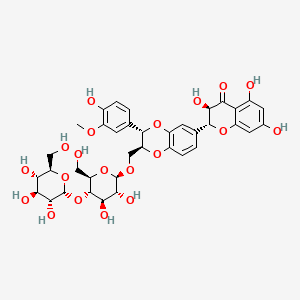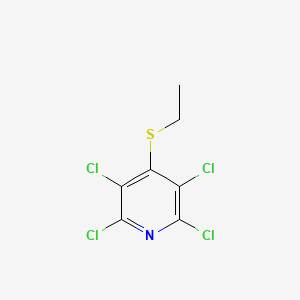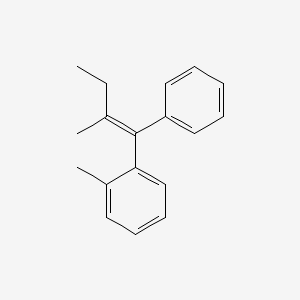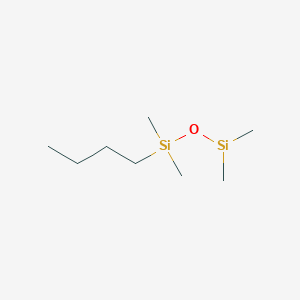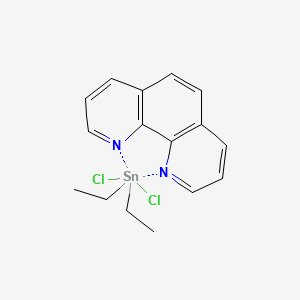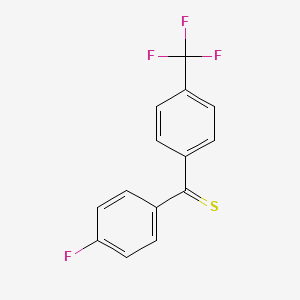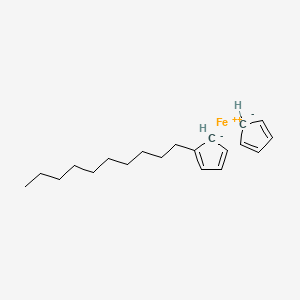
Decylferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decylferrocene is an organometallic compound consisting of a ferrocene core with a decyl group attached to one of the cyclopentadienyl rings. The chemical formula for this compound is C20H30Fe. This compound is part of the ferrocene family, which is known for its unique sandwich structure where an iron atom is sandwiched between two cyclopentadienyl rings. This compound is notable for its stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decylferrocene typically involves the alkylation of ferrocene. One common method is the Friedel-Crafts alkylation, where ferrocene reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the selective formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Decylferrocene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form decylferrocenium cation, a process that is reversible and can be used in redox applications.
Reduction: Reduction reactions can convert decylferrocenium cation back to this compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and phosphoric acid are used in Friedel-Crafts acylation reactions.
Major Products
The major products formed from these reactions include decylferrocenium salts, various substituted ferrocenes, and other functionalized derivatives that can be tailored for specific applications.
Scientific Research Applications
Decylferrocene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organometallic compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in bio-sensing and as a redox-active probe in biological systems.
Medicine: Explored for its anticancer and antimicrobial properties, with studies focusing on its ability to interact with biological molecules.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of decylferrocene involves its redox activity, where it can undergo reversible oxidation and reduction reactions. This redox behavior allows it to interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways. The iron center in this compound plays a crucial role in its ability to transfer electrons, making it a valuable compound in electrochemical applications.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound of decylferrocene, consisting of two cyclopentadienyl rings bound to an iron atom.
Methylferrocene: A derivative with a methyl group attached to the cyclopentadienyl ring.
Butylferrocene: A derivative with a butyl group attached to the cyclopentadienyl ring.
Uniqueness
This compound is unique due to the presence of the long decyl chain, which imparts different solubility and electronic properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobic interactions and enhanced stability.
Properties
CAS No. |
93894-60-1 |
|---|---|
Molecular Formula |
C20H30Fe |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-decylcyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C15H25.C5H5.Fe/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-15;1-2-4-5-3-1;/h10-11,13-14H,2-9,12H2,1H3;1-5H;/q2*-1;+2 |
InChI Key |
STWWSNHKUPOUSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




